3-[(Cyclopropylmethoxy)methyl]pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
3-(cyclopropylmethoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-8(1)6-11-7-9-3-4-10-5-9;/h8-10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTALUFVXRIRAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation and Epoxide Intermediate Formation
A common approach to synthesize compounds structurally related to 3-[(cyclopropylmethoxy)methyl]pyrrolidine hydrochloride involves the alkylation of phenolic or pyrrolidine precursors with cyclopropylmethoxy-containing alkyl halides, followed by epoxide formation and ring-opening reactions.
The process often starts with the reaction of a cyclopropylmethoxy-substituted phenol or pyrrolidine derivative with epihalohydrin (e.g., epichlorohydrin) in the presence of mild bases such as potassium carbonate or sodium hydroxide in polar aprotic or protic solvents (e.g., acetonitrile, N,N-dimethylformamide, or alcohols). This step generates an epoxide intermediate with high purity, avoiding the need for chromatographic purification, which is advantageous for industrial scale-up.
The epoxide intermediate is then subjected to nucleophilic ring-opening by amines (such as isopropylamine or pyrrolidine derivatives) to form the target amino alcohol structure. The reaction conditions are optimized to minimize impurities and maximize yield, with temperatures typically maintained between 70–90 °C.
Protection-Deprotection Strategies and Functional Group Manipulation
Protection of functional groups such as amines or hydroxyls is often necessary to achieve regioselective reactions. For example, the use of protecting groups like trimethylsilyl (TMS) or tosyl (Ts) groups on pyrrolidine nitrogen or hydroxyl groups can facilitate selective alkylation or palladium-catalyzed carboamination reactions.
Deprotection steps follow the key transformations to liberate the active amine or hydroxyl functionalities, enabling further functionalization or salt formation.
Palladium-Catalyzed Carboamination for Pyrrolidine Ring Construction
Advanced synthetic methodologies include palladium-catalyzed carboamination reactions of protected γ-amino alkenes with aryl halides, which simultaneously form carbon-nitrogen and carbon-carbon bonds, creating pyrrolidine rings with high stereoselectivity (>20:1 diastereomeric ratio).
This method allows the stereoselective synthesis of substituted pyrrolidines, including those bearing ether substituents like cyclopropylmethoxy groups, by controlling reaction conditions such as base strength, solvent, temperature, and ligand choice.
The palladium-catalyzed approach is valuable for constructing complex pyrrolidine frameworks efficiently and with high stereochemical control, which is critical for biological activity.
Salt Formation: Hydrochloride Salt Preparation
The free base form of 3-[(cyclopropylmethoxy)methyl]pyrrolidine is converted into its hydrochloride salt by treatment with hydrochloric acid under controlled conditions. This step improves the compound’s stability, solubility, and handling properties for pharmaceutical applications.
The salt formation is typically performed by dissolving the free base in an appropriate solvent (e.g., ethanol or water) followed by the addition of HCl gas or hydrochloric acid solution, then isolating the hydrochloride salt by crystallization.
Alternative Synthetic Routes and Improvements
Recent patents describe improved processes that avoid hazardous reagents such as strong bases or reducing agents, employing cost-effective solvents and milder reaction conditions to enhance safety and scalability.
For example, the use of potassium iodide as a catalyst in halogen exchange reactions can improve nucleophilic substitution rates in pyrrolidine synthesis, allowing reactions to proceed at higher temperatures under atmospheric pressure, thereby reducing equipment costs and simplifying production.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Alkylation of phenol/pyrrolidine | Cyclopropylmethoxy alkyl halide, base (K2CO3/NaOH), polar aprotic/protic solvent, 70–90 °C | Formation of alkylated intermediate |
| 2 | Epoxide formation | Epihalohydrin, mild base, acetonitrile/DMF | Epoxide intermediate with high purity |
| 3 | Epoxide ring-opening by amine | Isopropylamine or pyrrolidine derivative | Amino alcohol intermediate |
| 4 | Protection/deprotection | TMS, Ts groups; palladium catalyst, aryl halides | Stereoselective pyrrolidine ring synthesis |
| 5 | Hydrochloride salt formation | HCl gas or solution, ethanol/water | Stable hydrochloride salt of target compound |
| 6 | Catalytic improvements | Potassium iodide catalyst, ether solvent, atmospheric pressure | Enhanced reaction rates and yields |
Research Findings and Optimization
Optimization studies show that using polar protic solvents such as alcohols in the alkylation step improves solubility and reaction rates.
The choice of base and solvent critically affects the purity of the epoxide intermediate and the overall yield, with potassium carbonate and acetonitrile providing robust results.
Palladium-catalyzed carboamination reactions enable the formation of stereochemically defined pyrrolidines, which is crucial for the biological activity of derivatives.
Avoiding hazardous reagents and employing milder conditions enhances the industrial viability and safety of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclopropylmethoxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(Cyclopropylmethoxy)methyl]pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cell lines.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-[(Cyclopropylmethoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Cyclopropyl Group Impact : The cyclopropylmethoxy group in the target compound enhances steric hindrance and metabolic resistance compared to linear alkyl or aromatic substituents .
- Chirality : The (S)-enantiomer () highlights the role of stereochemistry in pharmacological activity, a factor absent in the achiral target compound.
Physicochemical and Pharmacological Implications
- Solubility : The hydrochloride salt form improves aqueous solubility across all analogs, critical for oral bioavailability.
- Metabolic Stability : Cyclopropyl groups resist oxidative metabolism (e.g., cytochrome P450 enzymes), whereas halogenated aromatics may form reactive metabolites .
Biological Activity
3-[(Cyclopropylmethoxy)methyl]pyrrolidine hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
The compound this compound is characterized by its unique cyclopropylmethoxy group attached to a pyrrolidine ring. This structural configuration is crucial for its biological activity.
The biological activity of this compound involves several mechanisms:
- Receptor Interaction : The compound may interact with various receptors, including nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially exhibiting neuropharmacological effects.
- Enzyme Modulation : It has been shown to modulate enzyme activity, affecting metabolic pathways related to oxidative stress and inflammation.
3.1 Antioxidant Activity
Research indicates that pyrrolidine derivatives, including this compound, exhibit significant antioxidant properties. These properties are attributed to the ability of the compound to scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular components from oxidative damage.
3.2 Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various in vitro studies. It inhibits pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory disorders.
3.3 Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi.
4.1 Neuropharmacological Studies
In a study evaluating the neurotropic effects of pyrrolidine derivatives, this compound was shown to enhance neurite outgrowth in neuronal cultures. This suggests its potential role in neuroregeneration and treatment of neurodegenerative diseases .
4.2 Toxicity Assessments
Toxicological studies have evaluated the safety profile of this compound in animal models. Acute toxicity tests indicated no significant adverse effects at therapeutic doses, making it a candidate for further pharmacological exploration .
5. Data Tables
6. Future Research Directions
Further studies are warranted to elucidate the specific molecular targets of this compound and its potential therapeutic applications in various diseases, particularly neurodegenerative conditions and inflammatory disorders.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for assessing the purity and stability of 3-[(Cyclopropylmethoxy)methyl]pyrrolidine hydrochloride?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV/Vis detection (λmax ~204–210 nm) for purity validation, as demonstrated for structurally similar arylcyclohexylamine standards . Stability should be monitored under controlled storage conditions (-20°C), with batch-specific certificates of analysis to track degradation over ≥5 years .
Q. What safety protocols are essential for handling pyrrolidine derivatives like this compound?
- Methodology : Follow hazard guidelines for cyclopropyl-containing compounds: avoid inhalation, use PPE (gloves, goggles), and ensure ventilation. First-aid measures include rinsing eyes/skin with water for 15 minutes and seeking medical attention for ingestion . Toxicity data may be limited, so assume precautionary handling until specific studies are available .
Q. How can researchers design a synthesis protocol for this compound?
- Methodology : Optimize reaction steps using computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and byproducts. Pair computational modeling with iterative experimental validation, as proposed by ICReDD for efficient reaction design .
Advanced Research Questions
Q. How can contradictory pharmacological data (e.g., receptor binding vs. in vivo effects) be resolved for arylcyclohexylamine derivatives?
- Methodology : Conduct dose-response studies in animal models (e.g., rats) to correlate discriminative stimulus effects with receptor affinity. Use control compounds (e.g., PCP analogs from ) to isolate structure-activity relationships (SAR). Statistical meta-analysis of multiple studies can identify confounding variables like purity or solvent effects .
Q. What computational strategies improve the design of this compound analogs for target selectivity?
- Methodology : Apply molecular docking and molecular dynamics simulations to predict binding affinities at target receptors (e.g., NMDA). Validate predictions with in vitro assays (e.g., radioligand displacement) and compare with analogs like 3-methyl Rolicyclidine . Machine learning can prioritize synthetic routes for novel derivatives .
Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) impact the pharmacokinetics of pyrrolidine-based compounds?
- Methodology : Perform comparative studies using LC-MS/MS to measure metabolic stability in liver microsomes. Assess bioavailability in rodent models and correlate with logP values calculated via computational tools. Reference analogs like (S)-3-Methylpyrrolidine hydrochloride to identify trends in substituent effects.
Methodological and Experimental Design Questions
Q. What in vitro/in vivo models are suitable for evaluating the neuropharmacological effects of this compound?
- Methodology : Use rat models for behavioral assays (e.g., locomotor activity, prepulse inhibition) to assess NMDA receptor modulation, as done for 3-fluoro PCP . Pair with patch-clamp electrophysiology on hippocampal neurons to quantify ion channel interactions .
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
